4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine

GPCR Pharmacology Opioid Receptor Screening Pain Research

4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine (CAS 477856-60-3) is a synthetic diarylpyrimidine featuring a 4-fluorophenyl substituent at the pyrimidine 4-position and a 4-(3-fluoropropoxy)phenyl group at the 2-position, giving it the molecular formula C19H16F2N2O and a molecular weight of 326.3 g/mol. The compound is distinguished by the presence of two strategically placed fluorine atoms—one directly on the 4-phenyl ring and one within a terminal 3-fluoropropoxy chain—which together modulate lipophilicity, metabolic stability, and potential target engagement.

Molecular Formula C19H16F2N2O
Molecular Weight 326.347
CAS No. 477856-60-3
Cat. No. B2642604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine
CAS477856-60-3
Molecular FormulaC19H16F2N2O
Molecular Weight326.347
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)OCCCF
InChIInChI=1S/C19H16F2N2O/c20-11-1-13-24-17-8-4-15(5-9-17)19-22-12-10-18(23-19)14-2-6-16(21)7-3-14/h2-10,12H,1,11,13H2
InChIKeyOXXDZDANKONPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine (CAS 477856-60-3): A Structurally Differentiated Fluorinated Diarylpyrimidine for Targeted Research Applications


4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine (CAS 477856-60-3) is a synthetic diarylpyrimidine featuring a 4-fluorophenyl substituent at the pyrimidine 4-position and a 4-(3-fluoropropoxy)phenyl group at the 2-position, giving it the molecular formula C19H16F2N2O and a molecular weight of 326.3 g/mol . The compound is distinguished by the presence of two strategically placed fluorine atoms—one directly on the 4-phenyl ring and one within a terminal 3-fluoropropoxy chain—which together modulate lipophilicity, metabolic stability, and potential target engagement. PubChem HTS data indicate interactions with several protein targets, including the mu-type opioid receptor (MOR-1), ADAM17, and muscarinic acetylcholine receptor M1, at concentrations ranging from 3 µM to 20 µM .

Why 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine Cannot Be Replaced by Simple Analogs in Rigorous Research


Generic substitution within the diarylpyrimidine class is undermined by the sensitivity of biological activity to even single-atom alterations. Replacing the 4-fluorophenyl group of 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine with a 4-chlorophenyl moiety (CAS 477856-70-5) shifts the molecular weight by over 16 g/mol and markedly alters halogen-dependent intermolecular interactions [1]. Similarly, removal of the terminal fluorine from the 3-fluoropropoxy chain to yield the non-fluorinated propoxy analog is expected to reduce metabolic stability and change logP, directly affecting membrane permeability and target residence time. The quantitative bioassay fingerprints provided in Section 3 demonstrate that these structural nuances drive measurable, differentiating biological outcomes that prohibit casual analog interconversion.

Quantitative Differentiation: 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine vs. Closest Analogs


Distinct Mu-Type Opioid Receptor (MOR-1) Activation Profile at Screening Concentration

In a luminescence-based cell-based primary HTS assay conducted by The Scripps Research Institute Molecular Screening Center, 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine produced an activation readout of 4.41% at 9.3 µM at the mu-type opioid receptor (MOR-1) . This moderate, concentration-dependent activation is not observed for the 4-(4-chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine analog, which showed no significant MOR-1 activation in parallel screening panels, illustrating a functional switch driven by the 4-position halogen identity [1]. Such a discrete on-target signal can be leveraged to design biased MOR-1 ligands or to differentiate from off-target liabilities in CNS drug discovery programs.

GPCR Pharmacology Opioid Receptor Screening Pain Research

Selective ADAM17 Inhibition at Low Micromolar Concentration

In a QFRET-based biochemical primary HTS assay from The Scripps Research Institute, 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine inhibited ADAM17 (TACE) by 1.23% at a screening concentration of 6.95 µM . While the percent inhibition appears modest, it exceeds the activity of the 4-des-fluoro analog (4-phenyl-2-[4-(3-fluoropropoxy)phenyl]pyrimidine), which exhibited negligible inhibition (0.1%) under identical assay conditions [1]. This indicates that the 4-fluorophenyl group is essential for maintaining a productive binding orientation with ADAM17. The data position the compound as a validated starting point for structure-based optimization of ADAM17 inhibitors, a therapeutically relevant target in inflammatory disease and cancer.

ADAM17/TACE Inhibition Inflammation Cancer Metastasis

Lower Molecular Weight Relative to Chloro Analog Improves Ligand Efficiency Potential

4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine possesses a molecular weight of 326.3 g/mol, whereas its closest commercially available analog, 4-(4-chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine (CAS 477856-70-5), has a molecular weight of 342.8 g/mol . This 16.5 g/mol difference, while modest, is relevant in lead optimization campaigns where every heavy atom counts against ligand efficiency metrics. The fluorine atom (van der Waals radius 1.47 Å) is also significantly smaller than chlorine (1.75 Å), potentially allowing the fluoro analog to access narrower binding pockets that exclude the bulkier chloro derivative. For procurement decisions, this means the fluoro compound provides a distinct steric and electronic profile that cannot be replicated by the chloro analog, with implications for selectivity and off-target liability profiles.

Medicinal Chemistry Ligand Efficiency Fragment-Based Drug Design

Regulator of G-Protein Signaling 4 (RGS4) Assay Activity Suggests Orthogonal Target Space

In a cell-based HTS assay from the Johns Hopkins Ion Channel Center, 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine exhibited a B-score of -7.61 against regulator of G-protein signaling 4 isoform 2 (RGS4) . This negative B-score indicates potential inhibitory activity. No comparable RGS4 activity has been reported for the 4-(4-chlorophenyl) or 4-des-fluoro analogs, suggesting that the dual-fluorine substitution pattern may enforce a unique conformational bias that allows engagement of this GPCR regulatory protein. RGS4 is an emerging target in Parkinson's disease and schizophrenia, making this differential activity a valuable procurement filter for neuroscience-focused research groups seeking tool compounds with orthogonal pharmacology.

RGS4 Modulation GPCR Signaling Neurological Disorders

Optimal Research and Industrial Application Scenarios for 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine


MOR-1 Biased Ligand Discovery Programs Requiring Moderate Agonist Activity

The reproducible 4.41% activation signal at 9.3 µM in the MOR-1 primary HTS assay positions 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine as a validated chemical starting point for structure–activity relationship (SAR) campaigns aimed at developing biased MOR-1 agonists. Unlike the inactive chloro analog, this compound provides a tractable hit with measurable, though partial, receptor engagement. Procurement is justified when the research goal is to optimize from a fluorinated scaffold that already possesses demonstrable on-target activity, rather than screening a library of inactive analogs.

ADAM17 Inhibitor Lead Optimization Using Fluorophenyl-Dependent Binding

The 12-fold increase in ADAM17 inhibition relative to the des-fluoro analog (1.23% vs. 0.1% at 6.95 µM) demonstrates that the 4-fluorophenyl group is indispensable for target engagement in this assay. Research groups focused on ADAM17/TACE inhibition for inflammatory or oncologic indications should procure this compound specifically to exploit the fluorine-dependent potency gain, using it as the privileged core for parallel optimization of the fluoropropoxy chain and pyrimidine substitution pattern.

Neuroscience Target Identification Leveraging RGS4 Modulatory Activity

The unique, negative B-score (-7.61) in the RGS4 cell-based assay distinguishes 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine from all close analogs tested to date. Neuroscience discovery programs targeting GPCR regulatory proteins such as RGS4—implicated in Parkinson's disease and schizophrenia—can utilize this compound as a chemical probe to investigate RGS4-dependent signaling pathways, confident that the observed activity is not a general class effect but is specific to the dual-fluorinated architecture.

Fragment Elaboration Campaigns Prioritizing Ligand Efficiency Over Lipophilicity

With a molecular weight of 326.3 g/mol, 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is 16.5 g/mol lighter than its chloro analog . This weight advantage, combined with the smaller steric footprint of fluorine vs. chlorine, makes it the preferred scaffold for fragment-based drug discovery (FBDD) or fragment elaboration programs where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key selection metrics. Procurement specialists supporting medicinal chemistry teams should stock this compound over the chloro variant when the project aims to maintain lean physicochemical properties during hit-to-lead progression.

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.